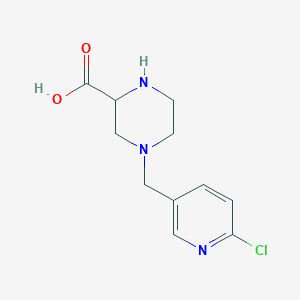
1-(2-Propenyl)cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propenyl)cyclopentene, also known as 1-Allylcyclopentene, is an organic compound with the molecular formula C₈H₁₂. It is a cycloalkene with an allyl group attached to the cyclopentene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Propenyl)cyclopentene can be synthesized through various methods. One common approach involves the reaction of cyclopentene with allyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Propenyl)cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield cyclopentane derivatives.
Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Propenyl)cyclopentene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cycloalkenes and allyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-(2-Propenyl)cyclopentene exerts its effects depends on the specific reaction or applicationThe cyclopentene ring provides a stable framework that can undergo ring-opening or rearrangement reactions under certain conditions .
Comparación Con Compuestos Similares
Cyclopentene: Lacks the allyl group, making it less reactive in certain types of reactions.
1-(2-Propenyl)cyclohexene: Similar structure but with a six-membered ring, leading to different reactivity and stability.
Allylcyclopentane: Saturated analog of 1-(2-Propenyl)cyclopentene, with different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the cyclopentene ring and the allyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Propiedades
Número CAS |
37689-19-3 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
1-prop-2-enylcyclopentene |
InChI |
InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h2,6H,1,3-5,7H2 |
Clave InChI |
PHBGIFRCMRLXFK-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)
![3-(1-Methylpyrazol-4-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13969453.png)
![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
